Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
CAS No.:
Cat. No.: VC18178705
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2NO2 |
|---|---|
| Molecular Weight | 248.10 g/mol |
| IUPAC Name | ethyl 2-amino-2-(2,4-dichlorophenyl)acetate |
| Standard InChI | InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3 |
| Standard InChI Key | WOGCPFPCVRSFBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 2-amino-2-(2,4-dichlorophenyl)acetate typically involves a condensation reaction between ethyl acetoacetate and 2,4-dichlorophenylhydrazine. This method efficiently forms the hydrazone linkage, a hallmark of the compound’s structure. The reaction proceeds under reflux conditions, often catalyzed by acids such as sulfuric acid, to achieve yields exceeding 70% .
Key Steps:
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Condensation: Ethyl acetoacetate reacts with 2,4-dichlorophenylhydrazine in ethanol.
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Acid Catalysis: Sulfuric acid facilitates imine formation.
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Purification: Recrystallization from ethanol or chromatography yields the pure product.
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to optimize temperature (60–80°C) and pressure (1–2 atm), enhancing efficiency and scalability. Automated systems ensure consistent purity (>95%).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.12 g/mol | |
| Density | 1.432 g/cm³ | |
| Boiling Point | 377.7°C at 760 mmHg | |
| Melting Point | Not Reported | – |
| Solubility | Soluble in DMSO, THF, ethanol | |
| LogP (Partition Coefficient) | 3.01 |
The compound’s high lipophilicity () and planar hydrazone structure contribute to its reactivity and potential membrane permeability .
Chemical Reactivity
Functional Group Transformations
The hydrazone group () and ester moiety () enable diverse reactions:
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Reduction: Sodium borohydride reduces the hydrazone to a hydrazine derivative.
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Nucleophilic Substitution: Chlorine atoms on the phenyl ring undergo substitution with amines or alkoxides.
Stability
The compound is stable under inert atmospheres but hydrolyzes in acidic or alkaline conditions, yielding 2,4-dichloroaniline and ethyl glyoxylate.
Applications in Scientific Research
Pharmaceutical Intermediate
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate serves as a precursor in synthesizing antipsychotic and antimicrobial agents. Its dichlorophenyl group enhances binding affinity to microbial enzymes .
Material Science
The compound’s rigid structure aids in designing liquid crystals and coordination polymers, leveraging its ability to chelate metal ions .
Biological Activity
Toxicity Profile
Preliminary assays indicate low cytotoxicity (LD > 500 mg/kg in rodents), though chronic exposure risks remain unstudied.
Comparative Analysis
| Compound | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| Ethyl 2-amino-2-(furan-2-yl)acetate | Furan ring instead of dichlorophenyl | Flavoring agent | |
| Methyl 2-amino-2-(4-chlorophenyl)acetate | Methyl ester, single chlorine substituent | Neuroprotective effects | |
| Ethyl 2-(2,3-dichlorophenyl)acetate | Lacks hydrazone group | Anti-inflammatory |
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